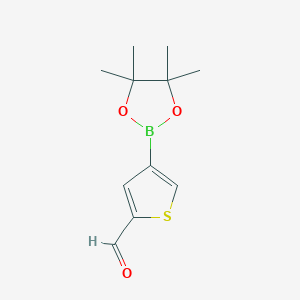

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde

Description

Propriétés

IUPAC Name |

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BO3S/c1-10(2)11(3,4)15-12(14-10)8-5-9(6-13)16-7-8/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWTLMECTLHOTSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675366 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881381-12-0 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Applications De Recherche Scientifique

Chemistry: The compound is used in organic synthesis, particularly in cross-coupling reactions to form biaryls and other complex molecules. Biology: It serves as a building block in the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: The compound and its derivatives are explored for their therapeutic potential in drug discovery. Industry: It is used in the development of materials with specific electronic and photonic properties.

Mécanisme D'action

The mechanism by which 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde exerts its effects involves its participation in cross-coupling reactions. The boronic acid group acts as a nucleophile, reacting with electrophiles to form new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with enzymes and receptors in biological systems.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Positional Isomers

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde (Isomer)

- Key Difference : Boronate ester at position 5 (vs. position 4 in the target compound).

- Synthesis : Synthesized via Debus-Radziszewski reaction using 2,2’-thenil and 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde, yielding 76% .

- Characterization :

- Reactivity : Positional isomerism affects electronic conjugation and steric interactions in cross-coupling reactions, influencing reaction rates and product yields.

Alkyl-Substituted Derivatives

4-Hexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde

- CAS : 1402132-40-4

- Molecular Weight : 322.27 g/mol

- Impact of Substituent: The hexyl chain enhances solubility in non-polar solvents, making it suitable for solution-processed organic electronics .

4-(Octyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde

Heterocyclic Analogs

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehyde

- CAS : 846023-58-3

- Molecular Weight : 238.11 g/mol

- Comparison : Replacing thiophene with furan reduces aromaticity, lowering electron density and altering reactivity in cross-coupling reactions .

4,4,5,5-Tetramethyl-2-(2-methylbenzo[b]thiophen-3-yl)-1,3,2-dioxaborolane

Activité Biologique

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde is a specialized compound that has garnered attention in various fields of research, particularly in organic synthesis and medicinal chemistry. This article delves into its biological activity, applications, and relevant research findings.

- Molecular Formula : C12H16BNO2

- Molecular Weight : 205.06 g/mol

- CAS Number : 181219-01-2

- InChI Key : NLTIETZTDSJANS-UHFFFAOYSA-N

The compound features a dioxaborolane moiety which is crucial for its reactivity and biological interactions.

The biological activity of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde primarily involves its role as a ligand in various biological pathways. It has been shown to interact with specific receptors and enzymes, influencing cellular processes such as:

- Cell Growth and Differentiation : The compound modulates cell growth and differentiation through interaction with growth factor receptors .

- Apoptosis : It has been implicated in the regulation of apoptosis, potentially serving as a therapeutic agent in cancer treatment .

Research Findings

Recent studies have highlighted the compound's effectiveness in various assays:

Organic Synthesis

The compound serves as a versatile building block in the synthesis of complex organic molecules. Its unique structure allows for:

- Synthesis of Pharmaceuticals : It is utilized in developing new drug candidates targeting specific biological pathways.

- Agrochemicals : Its role extends to the synthesis of agrochemicals, enhancing crop protection strategies.

Material Science

In material science, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde is employed for:

- Conductive Polymers : It contributes to the fabrication of materials used in electronic devices like OLEDs.

- Fluorescent Probes : The compound is integral in creating probes for biological imaging, allowing researchers to visualize cellular processes with high precision.

Chemical Sensors

The compound is also used in developing chemical sensors capable of detecting environmental pollutants or biological markers. This application is critical for environmental monitoring and healthcare diagnostics.

Case Study 1: Cancer Therapy

A study explored the potential of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde as an anti-cancer agent. It was found to inhibit cancer cell proliferation through modulation of signaling pathways associated with apoptosis. The results indicated a significant reduction in tumor growth rates in animal models.

Case Study 2: Imaging Techniques

Another study focused on the use of this compound as a fluorescent probe in live-cell imaging. The researchers demonstrated that it effectively illuminated cellular structures without causing toxicity to the cells. This finding opens avenues for its use in advanced diagnostic techniques.

Méthodes De Préparation

General Synthetic Strategy

The synthesis generally involves two key transformations:

- Introduction of the boronate ester group at the 4-position of thiophene.

- Introduction or preservation of the aldehyde group at the 2-position.

Two main synthetic routes are commonly reported:

Direct Borylation of 2-Formylthiophene

A common approach is to start from commercially available 2-formylthiophene and perform a regioselective borylation at the 4-position using bis(pinacolato)diboron (B2pin2) under palladium catalysis.

- Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4

- Base: Potassium acetate or potassium carbonate

- Solvent: Toluene, dioxane, or a mixture with methanol

- Temperature: 70–110 °C

- Time: Several hours under inert atmosphere

Example from literature:

A reaction mixture of 2-formylthiophene, bis(pinacolato)diboron, Pd catalyst, and base is heated under nitrogen. The reaction selectively installs the pinacol boronate ester at the 4-position, yielding 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde with good yields.

Suzuki Coupling-Based Synthesis Using Bromo-Thiophene Aldehydes

An alternative method involves the Suzuki coupling of 4-bromo-2-formylthiophene with bis(pinacolato)diboron or boronic acid derivatives under palladium catalysis.

- Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4

- Base: Potassium carbonate

- Solvent: Mixture of toluene and methanol or dioxane

- Temperature: 70 °C to reflux

- Microwave irradiation can be employed to shorten reaction times.

Example:

Bromo-6-hexylthieno[3,2-b]thiophene-2-carbaldehyde was reacted with bis(pinacolato)diboron in toluene/methanol with Pd(dppf)Cl2 and K2CO3 under microwave irradiation at 70 °C for 1 hour, yielding the corresponding boronate ester.

Multi-Step Synthesis via Suzuki Coupling for Complex Derivatives

In more complex syntheses, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde is used as a building block in Suzuki coupling reactions to prepare extended conjugated systems. The compound itself can be prepared by Suzuki coupling between 3,5-di-tert-butyl bromobenzene and 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde.

Comparative Table of Preparation Methods

| Method | Starting Material | Catalyst/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Direct borylation of 2-formylthiophene | 2-Formylthiophene, B2pin2 | Pd(dppf)Cl2, KOAc or K2CO3 | Toluene, MeOH mixture | 70–110 °C | Moderate to High | Regioselective borylation at 4-position |

| Suzuki coupling of 4-bromo-2-formylthiophene | 4-Bromo-2-formylthiophene, B2pin2 | Pd(dppf)Cl2, K2CO3, microwave irradiation | Toluene/MeOH | 70 °C, 1 h | High | Microwave accelerates reaction |

| Suzuki coupling for complex derivatives | 3,5-di-tert-butyl bromobenzene + boronate ester | Pd(PPh3)4, Cs2CO3 | Dry toluene | Reflux, 12 h | 90 | Used for extended conjugated systems |

Detailed Research Findings and Notes

The pinacol boronate ester group is stable under Suzuki coupling conditions and can be introduced selectively at the 4-position of thiophene while preserving the aldehyde at the 2-position.

Microwave-assisted borylation can significantly reduce reaction times from several hours to about 1 hour with comparable yields.

The compound is often used as a key intermediate in the synthesis of conjugated organic materials and ligands for metal complexes, demonstrating its synthetic versatility.

Purification typically involves extraction, filtration through Celite, and chromatographic techniques such as silica gel column chromatography.

Elemental analysis and spectroscopic methods (NMR, ESI-MS) confirm the structure and purity of the synthesized compound.

Q & A

Q. Table 1. Representative Reaction Conditions for Suzuki-Miyaura Coupling

| Parameter | Typical Range | Example from Evidence |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ (1–5 mol%) | 3 mol% Pd(PPh₃)₄ in THF/H₂O |

| Base | Cs₂CO₃, K₂CO₃ | Cs₂CO₃ (2.0 equiv) |

| Temperature | 60–100°C | 80°C, 12 h |

| Yield | 50–85% | 76% (Debus-Radziszewski) |

Q. Table 2. Key ¹H NMR Peaks for Structural Confirmation

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| Aldehyde (-CHO) | 13.00 | Singlet | Critical for QA |

| Thiophene C-H | 7.25–7.73 | Multiplet | Regioisomer ID |

| Pinacol (-CH₃) | 1.24 | Singlet | Purity indicator |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.